![molecular formula C22H48Cl2Si2 B12570224 (Octadecane-1,18-diyl)bis[chloro(dimethyl)silane] CAS No. 178664-45-4](/img/structure/B12570224.png)
(Octadecane-1,18-diyl)bis[chloro(dimethyl)silane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Octadecane-1,18-diyl)bis[chloro(dimethyl)silane] is a chemical compound characterized by its unique structure, which includes an octadecane backbone with two chloro(dimethyl)silane groups attached at the 1 and 18 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Octadecane-1,18-diyl)bis[chloro(dimethyl)silane] typically involves the reaction of octadecane-1,18-diol with chlorodimethylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane groups. The general reaction scheme is as follows:
HO-(CH2)18-OH+2ClSi(CH3)2→ClSi(CH3)2-(CH2)18-Si(CH3)2Cl+2HCl
Industrial Production Methods
In industrial settings, the production of (Octadecane-1,18-diyl)bis[chloro(dimethyl)silane] may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(Octadecane-1,18-diyl)bis[chloro(dimethyl)silane] can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the chloro groups can be hydrolyzed to form silanols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or amines in anhydrous solvents.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation/Reduction: Various oxidizing or reducing agents depending on the desired transformation.
Major Products
Substitution: Formation of siloxanes, silanes, or other organosilicon compounds.
Hydrolysis: Formation of silanols and hydrochloric acid.
Oxidation/Reduction: Depending on the specific reaction, various oxidized or reduced silicon-containing products.
Scientific Research Applications
Chemistry
In chemistry, (Octadecane-1,18-diyl)bis[chloro(dimethyl)silane] is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the preparation of siloxane polymers and as a reagent in organic synthesis.
Biology
The compound has potential applications in biology, particularly in the modification of biomolecules and surfaces. Its ability to form stable siloxane bonds makes it useful for immobilizing biomolecules on silicon-based surfaces.
Medicine
In medicine, (Octadecane-1,18-diyl)bis[chloro(dimethyl)silane] can be used in the development of drug delivery systems and medical devices
Industry
Industrially, the compound is used in the production of silicone-based materials, coatings, and adhesives. Its unique properties make it suitable for applications requiring high thermal and chemical stability.
Mechanism of Action
The mechanism of action of (Octadecane-1,18-diyl)bis[chloro(dimethyl)silane] involves the formation of stable siloxane bonds through reactions with nucleophiles. The chloro groups are highly reactive and can be readily substituted, leading to the formation of various organosilicon compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Comparison with Similar Compounds
Similar Compounds
- (Hexadecane-1,16-diyl)bis[chloro(dimethyl)silane]
- (Dodecane-1,12-diyl)bis[chloro(dimethyl)silane]
- (Tetradecane-1,14-diyl)bis[chloro(dimethyl)silane]
Uniqueness
(Octadecane-1,18-diyl)bis[chloro(dimethyl)silane] is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain analogs
Properties
CAS No. |
178664-45-4 |
|---|---|
Molecular Formula |
C22H48Cl2Si2 |
Molecular Weight |
439.7 g/mol |
IUPAC Name |
chloro-[18-[chloro(dimethyl)silyl]octadecyl]-dimethylsilane |
InChI |
InChI=1S/C22H48Cl2Si2/c1-25(2,23)21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-26(3,4)24/h5-22H2,1-4H3 |
InChI Key |
AJZODCQLDPOPEP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCCCCCCCCCCCCCCCC[Si](C)(C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



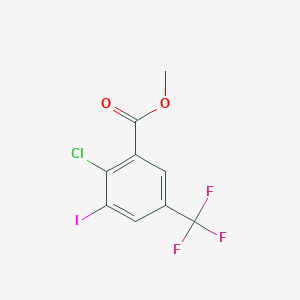
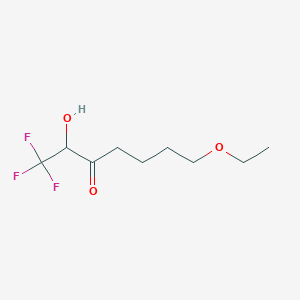
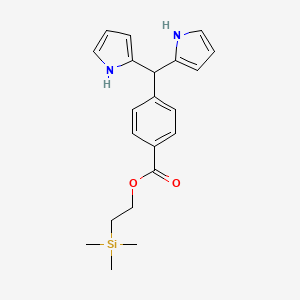

![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzene-1-sulfonic acid](/img/structure/B12570168.png)

![2-([7-(Dimethylamino)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B12570189.png)
![8-[(4-Methylbenzene-1-sulfonyl)methyl]tetrazolo[1,5-b]pyridazine](/img/structure/B12570190.png)
![4-{[(4-Methylbenzene-1-sulfonyl)imino]methyl}phenyl acetate](/img/structure/B12570197.png)

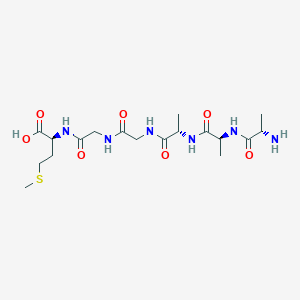
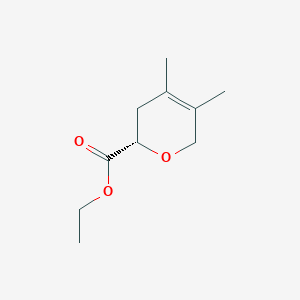
![2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene](/img/structure/B12570225.png)
